NPR-C activator 1

NPR-C agonism cAMP assay HeLa cells

NPR-C activator 1 is a structurally defined, commercially available bis-aminotriazine small molecule that acts as a potent NPR-C agonist (EC50 ~1 μM). Unlike peptide agonists (e.g., cANF4-23) which suffer from poor stability, this compound offers documented in vivo pharmacokinetic properties and serves as a reliable positive control for NPR-C antagonist studies. With ≥98% purity, excellent DMSO solubility (100 mg/mL), and immediate availability from multiple vendors, it is the optimal choice for reproducible cardiovascular research and SAR programs.

Molecular Formula C18H24N6O3
Molecular Weight 372.4 g/mol
Cat. No. B12414701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPR-C activator 1
Molecular FormulaC18H24N6O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=N2)NCCC(=O)OC(C)(C)C
InChIInChI=1S/C18H24N6O3/c1-12(25)22-13-5-7-14(8-6-13)23-17-21-11-20-16(24-17)19-10-9-15(26)27-18(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,22,25)(H2,19,20,21,23,24)
InChIKeyFQPCIIXSQCSDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NPR-C Activator 1: Small-Molecule Natriuretic Peptide Receptor C Agonist for Cardiovascular Research Procurement


NPR-C activator 1 (CAS: 2768328-61-4, C18H24N6O3, MW: 372.42) is a small-molecule agonist targeting natriuretic peptide receptor C (NPR-C), with an EC50 of approximately 1 μM . The compound is designed as a non-peptide mimetic of C-type natriuretic peptide (CNP) and represents a chemically defined, synthetically accessible alternative to peptide-based NPR-C ligands [1]. The bis-aminotriazine core scaffold, featuring a tert-butyl propanoate moiety and 4-acetamidophenyl substituent, distinguishes this compound from endogenous peptide agonists and provides a tractable molecular weight and physicochemical profile amenable to medicinal chemistry optimization [1].

Why NPR-C Activator 1 Cannot Be Interchanged with Generic NPR-C Agonists or Antagonists


NPR-C targeting compounds exhibit profound structural and pharmacological heterogeneity that precludes interchangeable use in research settings. Peptide-based agonists such as cANF4-23 (a ring-deleted ANP analog) possess nanomolar potency and high selectivity but suffer from poor in vivo stability and limited oral bioavailability, requiring parenteral administration and specialized handling [1]. Conversely, peptidomimetic antagonists like M372049 demonstrate high-affinity binding (KD in nanomolar range) but are not commercially available and require custom synthesis [2]. Non-peptide small-molecule agonists from earlier discovery campaigns, such as compound 118, show micromolar binding affinity and vasorelaxant activity in isolated arteries but lack published in vivo pharmacokinetic characterization [3]. NPR-C activator 1 occupies a distinct procurement niche as a commercially available, structurally defined small molecule with documented sub-micromolar potency, promising in vivo PK properties, and immediate availability from multiple vendors—a combination not replicated by any single comparator in the current NPR-C chemical biology toolbox [4].

Quantitative Differentiation Evidence: NPR-C Activator 1 vs. Comparator Agonists and Antagonists


Functional cAMP Inhibition: NPR-C Activator 1 Demonstrates Measurable Agonist Efficacy in Cellular Assays

In a cellular cAMP inhibition assay using HeLa cells, NPR-C activator 1 (identified as 'Compound 1') at 100 μM inhibited cAMP formation by 37.67% [1]. This quantitative functional readout confirms agonist activity at NPR-C and is reversed by the selective NPR-C antagonist M372049 (10 μM), establishing target engagement specificity. In the same assay system, the peptide agonist cANF4-23 at 100 nM produced substantial cAMP inhibition (no percentage reported), while structurally related compounds in the same bis-aminotriazine series (Compounds 17, 26, and 41) showed progressively lower efficacy at the same 100 μM concentration: 31.43%, 20.65%, and 9.16% inhibition, respectively [1].

NPR-C agonism cAMP assay HeLa cells functional activity

Potency vs. Endogenous Ligand CNP: NPR-C Activator 1 EC50 Quantified at ~1 μM

NPR-C activator 1 is characterized as a potent agonist with an EC50 of approximately 1 μM . While a direct head-to-head potency comparison with the endogenous agonist CNP in the same assay system is not available, cross-study comparisons reveal that CNP binds NPR-C with sub-nanomolar affinity (SPR KD reported in the low nanomolar range) [1], representing an approximately 1000-fold potency differential. The significance of the 1 μM EC50 lies in its positioning relative to other non-peptide small-molecule NPR-C agonists, such as compound 118, which showed SPR binding in the 1–150 μM range and vasorelaxant activity in isolated mesenteric arteries with efficacy comparable to NPR-C activator 1 but without published in vivo PK data [1].

EC50 agonist potency NPR-C binding structure-activity relationship

In Vivo Pharmacokinetic Differentiator: NPR-C Activator 1 Offers Documented In Vivo PK Properties

NPR-C activator 1 is distinguished from many NPR-C-targeting research tools by its characterization as possessing 'promising in vivo pharmacokinetic properties' [1]. This contrasts with peptide-based NPR-C agonists such as cANF4-23, which, despite high potency and selectivity, suffer from rapid in vivo degradation and poor oral bioavailability characteristic of peptide therapeutics [2]. Similarly, peptidomimetic antagonists like M372049 are not commercially available and lack published in vivo PK characterization [3]. Earlier non-peptide agonists (e.g., compound 118) were shown to produce vasorelaxation in isolated arteries but lack published in vivo PK or efficacy data [4].

in vivo pharmacokinetics small molecule drug-like properties chemical probe

Procurement Accessibility: Multi-Vendor Availability and Defined Storage Stability

NPR-C activator 1 is immediately available for procurement from multiple commercial vendors (MedChemExpress, TargetMol, GLPBIO, MuseChem, Nordic Biosite, CymitQuimica) with documented purity specifications (e.g., ≥99.30% by MedChemExpress ), defined storage stability (-20°C for 3 years; 4°C for 2 years in powder form [1]), and price points ranging from $37 (2 mg) to $513 (100 mg) . This contrasts sharply with comparator compounds: M372049 is 'presently not commercially available' and requires custom synthesis following a detailed protocol [2]; cANF4-23 requires custom peptide synthesis with variable lead times and costs; and earlier non-peptide agonists like compound 118 are not available from commercial sources.

commercial availability chemical probe procurement storage stability vendor comparison

Chemical Scaffold Distinction: Non-Peptide Bis-Aminotriazine Core Enables Medicinal Chemistry Optimization

NPR-C activator 1 belongs to a series of substituted bis-aminotriazines developed as activators of NPR-C [1]. The chemical structure—tert-butyl 3-[[4-(4-acetamidoanilino)-1,3,5-triazin-2-yl]amino]propanoate—provides a well-defined non-peptide scaffold with a molecular weight of 372.42 g/mol, 8 hydrogen bond acceptors, 3 hydrogen bond donors, 9 rotatable bonds, and a calculated XLogP of 2.7 [2]. This contrasts with peptide-based agonists (e.g., cANF4-23, a ring-deleted ANP analog) which possess substantially higher molecular weight, limited chemical tractability for SAR studies, and require solid-phase peptide synthesis for analog generation [3]. The bis-aminotriazine scaffold is amenable to modular synthetic modification, enabling systematic exploration of structure-activity relationships for potency optimization and property tuning.

chemical scaffold bis-aminotriazine non-peptide mimetic SAR

Optimal Research and Procurement Application Scenarios for NPR-C Activator 1


In Vitro Pharmacology: Establishing NPR-C Agonist Dose-Response Relationships

Based on the ~1 μM EC50 and 37.67% cAMP inhibition at 100 μM, NPR-C activator 1 is suited for in vitro pharmacology studies requiring a chemically defined, commercially available NPR-C agonist. The documented purity (≥99.30%) and established solubility in DMSO (100 mg/mL, 268.51 mM) enable precise concentration-response experiments in cell-based assays [1]. The functional cAMP inhibition data provides a quantitative reference point for assay validation and enables comparison with novel analogs in structure-activity relationship studies [2].

In Vivo Cardiovascular Pharmacology: NPR-C Activation Studies in Rodent Models

The vendor-reported 'promising in vivo pharmacokinetic properties' support the use of NPR-C activator 1 in rodent models of cardiovascular disease, including hypertension, heart failure, and vascular dysfunction [1]. The compound's non-peptide nature avoids the rapid proteolytic degradation that limits peptide agonists such as cANF4-23, potentially enabling more convenient dosing regimens [2]. Researchers should note that specific PK parameters (e.g., bioavailability, t1/2) are not publicly disclosed and should be empirically determined or optimized via formulation prior to large-scale in vivo studies .

Medicinal Chemistry: Bis-Aminotriazine Scaffold Optimization and Analog Synthesis

NPR-C activator 1 serves as a validated starting point for medicinal chemistry programs targeting NPR-C. The bis-aminotriazine core scaffold, with its defined physicochemical properties (MW 372.42, XLogP 2.7, 8 HBA, 3 HBD, 9 rotatable bonds), is amenable to modular synthetic modification for exploring structure-activity relationships [1]. The J Med Chem 2022 publication describing this series provides comparative functional data (cAMP inhibition percentages) for multiple analogs, enabling rational design of next-generation compounds with improved potency or property profiles [2].

Chemical Probe Validation: Positive Control for NPR-C Antagonist Characterization

In studies utilizing NPR-C antagonists (e.g., M372049) to dissect CNP/NPR-C signaling pathways, NPR-C activator 1 provides a commercially available positive control agonist. The cAMP assay reversal data demonstrates that M372049 (10 μM) antagonizes NPR-C activator 1-induced effects, confirming target specificity [1]. This application scenario is particularly valuable given that M372049 is not commercially available and requires custom synthesis [2], making NPR-C activator 1 the more accessible tool for establishing and validating NPR-C-dependent functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for NPR-C activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.